molecular formula C14H23Cl2N3O B1442620 N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride CAS No. 1257856-44-2

N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride

Cat. No. B1442620
CAS RN: 1257856-44-2
M. Wt: 320.3 g/mol
InChI Key: MXDQHOAPXYKTAD-UHFFFAOYSA-N
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Description

“N-(3,5-Dimethylphenyl)-2-(1-piperazinyl)acetamide dihydrochloride” is a chemical compound with the molecular formula C14H23Cl2N3O. Its average mass is 320.258 Da and its monoisotopic mass is 319.121826 Da . It is related to the compound “N-(3,5-dimethylphenyl)alanine”, which contains a total of 29 bonds, including 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic secondary amine, and 1 hydroxyl group .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride”, has been a subject of research in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

“N-(3,5-Dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride” is a chemical compound with the molecular formula C14H23Cl2N3O. Its average mass is 320.258 Da and its monoisotopic mass is 319.121826 Da .

Scientific Research Applications

Psychotic Disorders Treatment

This compound has shown promise as a Trace Amine-Associated Receptor 1 (TAAR1) agonist . TAAR1 is a receptor involved in modulating neurotransmitter systems, and its agonists are being researched for the treatment of psychotic disorders such as schizophrenia. The compound’s efficacy was tested in vivo using a dopamine transporter knockout (DAT-KO) rat model, which is a model for dopamine-dependent hyperlocomotion, a symptom observed in psychotic disorders. The compound demonstrated a dose-dependent reduction in hyperlocomotion, indicating potential as a novel treatment option .

Neuropharmacology

In the realm of neuropharmacology, the compound’s interaction with TAAR1 suggests its utility in exploring the neurochemical pathways associated with biogenic amines. This can lead to a better understanding of the molecular mechanisms underlying various neurological conditions and can aid in the development of targeted therapies .

Molecular Modeling

The compound’s structure–activity relationship has been studied through molecular modeling against the crystal structure of TAAR1 . This application is crucial for drug design and discovery, allowing researchers to predict how the compound interacts at the molecular level with the receptor, which can be instrumental in refining its pharmacological profile.

Synthesis of Heterocyclic Systems

N-substituted β-alanines, like the one , are versatile starting materials for synthesizing a variety of heterocyclic systems. These systems are commonly found in pharmaceuticals, fungicides, and herbicides, indicating the compound’s potential in contributing to the synthesis of these classes of chemicals .

Structural Analysis via NMR and IR Spectroscopy

The compound’s structural characteristics have been explored using NMR and IR spectroscopy . This application is significant for confirming the structure of synthesized compounds and for understanding their chemical properties .

Development of Antipsychotic Drugs

Given its role as a TAAR1 agonist, the compound is a candidate for the development of antipsychotic drugs. Its ability to modulate dopaminergic function makes it a potential lead for preclinical characterization in the pursuit of new treatments for disorders associated with increased dopaminergic activity .

Chemical Reference Standard

While not directly related to the compound , closely related compounds are used as chemical reference standards in pharmaceutical testing. This highlights the importance of such compounds in ensuring the accuracy and reliability of pharmaceutical analyses .

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O.2ClH/c1-11-7-12(2)9-13(8-11)16-14(18)10-17-5-3-15-4-6-17;;/h7-9,15H,3-6,10H2,1-2H3,(H,16,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDQHOAPXYKTAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2CCNCC2)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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